5-Chloro-2,4-difluoropyrimidine

Übersicht

Beschreibung

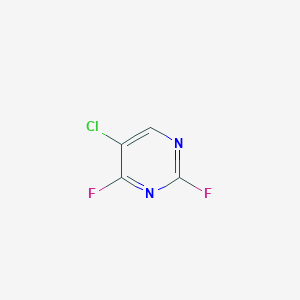

5-Chloro-2,4-difluoropyrimidine is a synthetic intermediate used in various pharmaceutical syntheses . It has a molecular formula of C4HClF2N2 and a molecular weight of 150.51 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2,4-difluoropyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 5th position of the ring is substituted with a chlorine atom, and the 2nd and 4th positions are substituted with fluorine atoms .Chemical Reactions Analysis

The use of 5-Chloro-2,4-difluoropyrimidine as a core scaffold for the synthesis of functionalized pyrimidine systems has been assessed in reactions with a small range of nitrogen-centered nucleophiles. Mixtures of products arising from nucleophilic aromatic substitution processes are formed, reflecting the activating effect of ring nitrogen and the steric influences of the chlorine atom .Physical And Chemical Properties Analysis

5-Chloro-2,4-difluoropyrimidine is a solid substance with a predicted boiling point of 250.6±43.0 °C and a predicted density of 1.563±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Chemistry: Synthesis of Functionalized Pyrimidine Systems

Summary of the Application

5-Chloro-2,4,6-trifluoropyrimidine has been used as a core scaffold for the synthesis of functionalized pyrimidine systems . Pyrimidine derivatives are of great importance to the life-science industries, and there is a need for efficient synthetic methodology that allows the synthesis of polysubstituted pyrimidine derivatives .

Methods of Application or Experimental Procedures

The synthesis involves reactions with a small range of nitrogen-centered nucleophiles . However, mixtures of products arising from nucleophilic aromatic substitution processes are formed, reflecting the activating effect of ring nitrogen and the steric influences of the chlorine atom .

Results or Outcomes

The results indicate that 5-Chloro-2,4,6-trifluoropyrimidine is not an ideal scaffold for analogue synthesis or for multiple substitution processes because purification must be performed to remove the 2-substituted regioisomer from the mixture before further reactions can be carried out . However, 4-amino derivatives can be isolated in acceptable yields using this methodology .

Proteomics Research

Summary of the Application

5-Chloro-2,4-difluoropyrimidine is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the specific research goals. However, it typically involves the use of 5-Chloro-2,4-difluoropyrimidine as a reagent or intermediate in the synthesis of more complex molecules .

Results or Outcomes

The outcomes of this application can also vary widely, as they depend on the specific goals of the research. However, the use of 5-Chloro-2,4-difluoropyrimidine can facilitate the study of protein structures and functions, contributing to advancements in the field of proteomics .

Pharmaceutical Synthesis

Summary of the Application

5-Chloro-2,4-difluoropyrimidine is used as a synthetic intermediate in the synthesis of various pharmaceutical goods .

Methods of Application or Experimental Procedures

In pharmaceutical synthesis, 5-Chloro-2,4-difluoropyrimidine can be used in a variety of reactions to produce different pharmaceutical compounds. The specific methods of application can vary widely depending on the target compound .

Results or Outcomes

The use of 5-Chloro-2,4-difluoropyrimidine in pharmaceutical synthesis can lead to the production of a variety of pharmaceutical goods. The specific results or outcomes can vary widely depending on the target compound .

Biochemical Research

Summary of the Application

5-Chloro-2,4-difluoropyrimidine is used as a biochemical in various types of research . This includes studies in fields such as biochemistry, molecular biology, and cell biology .

Methods of Application or Experimental Procedures

The specific methods of application in biochemical research can vary widely depending on the specific research goals. However, it typically involves the use of 5-Chloro-2,4-difluoropyrimidine as a reagent or intermediate in the synthesis of more complex molecules .

Results or Outcomes

The outcomes of this application can also vary widely, as they depend on the specific goals of the research. However, the use of 5-Chloro-2,4-difluoropyrimidine can facilitate the study of biochemical processes, contributing to advancements in the field of biochemistry .

Rapid Analogue Synthesis

Summary of the Application

5-Chloro-2,4,6-trifluoropyrimidine may be used as a scaffold for the synthesis of polyfunctional pyrimidine systems if sequential nucleophilic aromatic substitution processes are regioselective .

Methods of Application or Experimental Procedures

The synthesis involves reactions with a small range of nitrogen-centered nucleophiles . Mixtures of products arising from nucleophilic aromatic substitution processes are formed, reflecting the activating effect of ring nitrogen and the steric influences of the chlorine atom .

Results or Outcomes

5-Chloro-2,4,6-trifluoropyrimidine is not an ideal scaffold for analogue synthesis or for multiple substitution processes because purification must be performed to remove the 2-substituted regioisomer from the mixture before further reactions can be carried out . However, 4-amino derivatives can be isolated in acceptable yields using this methodology .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 5-Chloro-2,4-difluoropyrimidine are not mentioned in the search results, fluorinated pyrimidines continue to be of great importance in medicinal applications. New developments in fluorine chemistry extend the range of compounds that can readily be prepared with fluorine substitution, and there is an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

Eigenschaften

IUPAC Name |

5-chloro-2,4-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSZSTCLQANXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343702 | |

| Record name | 5-Chloro-2,4-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,4-difluoropyrimidine | |

CAS RN |

25151-07-9 | |

| Record name | 5-Chloro-2,4-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)

![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)